2-Bromobenzoic acid-d4
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Overview
Description
2-Bromobenzoic acid-d4 is a deuterated form of 2-Bromobenzoic acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzoic acid-d4 can be synthesized through various methods. One common approach involves the bromination of benzoic acid-d4. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzoic acid-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form 2-bromobenzoyl chloride or reduced to form 2-bromobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation: Major products include 2-bromobenzoyl chloride.
Reduction: Major products include 2-bromobenzyl alcohol.
Scientific Research Applications
2-Bromobenzoic acid-d4 has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: Employed in the study of metabolic pathways and enzyme kinetics due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromobenzoic acid-d4 involves its interaction with various molecular targets. The presence of deuterium alters the compound’s kinetic isotope effects, leading to changes in reaction rates and pathways. This makes it a valuable tool in studying reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoic acid: The non-deuterated form, commonly used in similar applications but with different kinetic properties.
4-Bromobenzoic acid: Another brominated benzoic acid with bromine at the para position, used in different synthetic applications.
2-Iodobenzoic acid: Similar structure but with iodine instead of bromine, used in various organic synthesis reactions
Uniqueness
2-Bromobenzoic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in stability and reaction kinetics. This makes it particularly useful in studies requiring precise kinetic measurements and in applications where isotopic labeling is beneficial .
Properties
Molecular Formula |
C7H5BrO2 |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2-bromo-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChI Key |
XRXMNWGCKISMOH-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
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